molecular formula C15H19I3O2 B8397370 Octan-2-yl 2,3,5-triiodobenzoate

Octan-2-yl 2,3,5-triiodobenzoate

Cat. No.: B8397370
M. Wt: 612.02 g/mol
InChI Key: WJEONXLNSWFNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octan-2-yl 2,3,5-triiodobenzoate: is an organic compound that features a benzoate ester functional group. It is derived from 2,3,5-triiodobenzoic acid and octan-2-ol. The presence of three iodine atoms on the benzene ring makes this compound particularly interesting for various applications, especially in the field of radiopaque materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-yl 2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include distillation and advanced chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octan-2-yl 2,3,5-triiodobenzoate is used as a precursor in the synthesis of radiopaque polymers. These polymers are valuable in medical imaging techniques such as X-ray and computed tomography (CT) scans .

Biology: In biological research, this compound is used to study the transport and metabolism of iodine-containing molecules within cells. It serves as a model compound to understand the behavior of similar iodine-containing drugs .

Medicine: The compound’s radiopaque properties make it useful in the development of contrast agents for medical imaging. These agents enhance the visibility of internal structures in diagnostic imaging .

Industry: In the industrial sector, this compound is used in the production of specialized coatings and materials that require high iodine content for specific applications .

Mechanism of Action

The mechanism of action of Octan-2-yl 2,3,5-triiodobenzoate primarily involves its interaction with iodine receptors and transporters in biological systems. The compound’s iodine atoms facilitate its uptake and distribution within cells. Once inside the cells, it can participate in various biochemical pathways, including those involved in thyroid hormone synthesis and metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct physicochemical properties. The octan-2-yl group enhances its lipophilicity, making it more suitable for certain applications compared to other similar compounds .

Properties

Molecular Formula

C15H19I3O2

Molecular Weight

612.02 g/mol

IUPAC Name

octan-2-yl 2,3,5-triiodobenzoate

InChI

InChI=1S/C15H19I3O2/c1-3-4-5-6-7-10(2)20-15(19)12-8-11(16)9-13(17)14(12)18/h8-10H,3-7H2,1-2H3

InChI Key

WJEONXLNSWFNNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=C(C(=CC(=C1)I)I)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2,3,5-triiodobenzoyl chloride was dissolved in 60 ml of dry dichloromethane. The solution was cooled to 0° C. and 6.07 g (60.0 mmol) of triethylamine was added. The brown solution was placed under nitrogen and 4.30 g (33.0 mmol) of 2-octanol was added in 10 ml of dry dichloromethane. Dimethylaminopyridine (0.367 g, 3.00 mmol) was added and the resulting solution was stirred at room temperature for 72 hrs. The brown solution was partitioned between 100 ml of dichloromethane and 100 ml of 1M HCl. The dichloromethane layer was washed with saturated NaHCO3 solution (50 ml) and brine (50 ml). The solution was dried over Na2SO4 and concentrated in vacuo to yield a dark brown oil (17.43 g). The oil was purified by flash chromatography using 436 g of silica gel and 5% ethyl acetate/hexane as the eluent. The first 600 ml to elute contained nothing while the pure product eluted with the next 700 ml. Concentration in vacuo afforded 15.68 g (85%) of the product as a yellow tinted oil.
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60 mL
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6.07 g
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4.3 g
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reactant
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10 mL
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0.367 g
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